![molecular formula C16H17N3O3S B253836 Methyl 3-({[(2,6-dimethylpyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B253836.png)
Methyl 3-({[(2,6-dimethylpyrimidin-4-yl)thio]acetyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-({[(2,6-dimethylpyrimidin-4-yl)thio]acetyl}amino)benzoate, commonly known as DMPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a derivative of the amino acid methionine and is widely used as a feed additive in the aquaculture industry to enhance the growth and performance of aquatic animals. In recent years, DMPT has also been studied for its potential applications in medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of DMPT is not fully understood. In the aquaculture industry, DMPT acts as a feed attractant, improving the palatability of the feed and increasing the feed intake of the animals. DMPT also enhances the digestion and absorption of nutrients, leading to improved growth and performance. In medicine, DMPT has been shown to inhibit the proliferation of cancer cells and induce apoptosis. DMPT has also been shown to protect neurons from oxidative stress and improve cognitive function.
Biochemical and physiological effects:
DMPT has been shown to have various biochemical and physiological effects. In the aquaculture industry, DMPT has been shown to enhance the growth and performance of aquatic animals by improving feed intake, digestion, and absorption of nutrients. In medicine, DMPT has been shown to inhibit the proliferation of cancer cells and induce apoptosis. DMPT has also been shown to protect neurons from oxidative stress and improve cognitive function. In agriculture, DMPT has been shown to improve the growth and yield of crops by promoting root growth and nutrient uptake.
Vorteile Und Einschränkungen Für Laborexperimente
DMPT has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. DMPT is also stable under normal laboratory conditions. However, DMPT has some limitations for lab experiments. It is a synthetic compound and may not accurately represent the natural environment. DMPT may also have interactions with other compounds in the experimental system, leading to unpredictable results.
Zukünftige Richtungen
There are several future directions for the study of DMPT. In the aquaculture industry, further studies are needed to determine the optimal dosage and duration of DMPT supplementation. The potential applications of DMPT in other animal species such as poultry and livestock should also be explored. In medicine, further studies are needed to determine the potential applications of DMPT in other neurodegenerative diseases. The mechanism of action of DMPT in cancer therapy should also be further investigated. In agriculture, further studies are needed to determine the potential applications of DMPT in other crops and the optimal dosage and duration of DMPT supplementation. The potential interactions of DMPT with other compounds in the soil should also be investigated.
Synthesemethoden
DMPT can be synthesized through a multistep process starting from 2,6-dimethylpyrimidin-4-amine and methionine. The synthesis involves the protection of the amino and carboxyl groups of methionine followed by the coupling of the protected methionine with the 2,6-dimethylpyrimidin-4-amine. The final step involves the deprotection of the amino and carboxyl groups to obtain DMPT in its pure form.
Wissenschaftliche Forschungsanwendungen
DMPT has been extensively studied for its potential applications in various fields. In the aquaculture industry, DMPT has been shown to enhance the growth and performance of aquatic animals such as fish and shrimp. DMPT acts as a feed attractant, improving the palatability of the feed and increasing the feed intake of the animals. DMPT also enhances the digestion and absorption of nutrients, leading to improved growth and performance.
In medicine, DMPT has been studied for its potential applications in cancer therapy. DMPT has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. DMPT has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DMPT has been shown to protect neurons from oxidative stress and improve cognitive function.
In agriculture, DMPT has been studied for its potential applications in crop production. DMPT has been shown to improve the growth and yield of crops such as rice, wheat, and maize. DMPT acts as a plant growth regulator, promoting root growth and nutrient uptake, leading to improved growth and yield.
Eigenschaften
Produktname |
Methyl 3-({[(2,6-dimethylpyrimidin-4-yl)thio]acetyl}amino)benzoate |
|---|---|
Molekularformel |
C16H17N3O3S |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
methyl 3-[[2-(2,6-dimethylpyrimidin-4-yl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C16H17N3O3S/c1-10-7-15(18-11(2)17-10)23-9-14(20)19-13-6-4-5-12(8-13)16(21)22-3/h4-8H,9H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
APYWOQNXRMHPCA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)C)SCC(=O)NC2=CC=CC(=C2)C(=O)OC |
Kanonische SMILES |
CC1=CC(=NC(=N1)C)SCC(=O)NC2=CC=CC(=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B253753.png)
![N-(2,4-dimethylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253754.png)
![2-[2-(4-methoxyphenoxy)ethylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B253758.png)
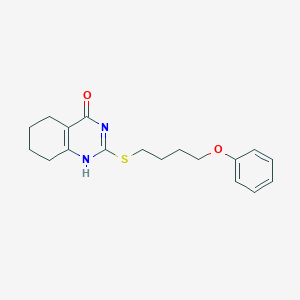
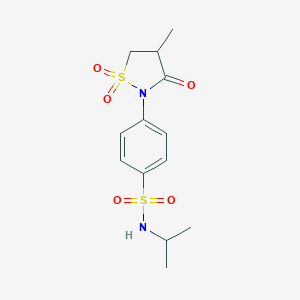
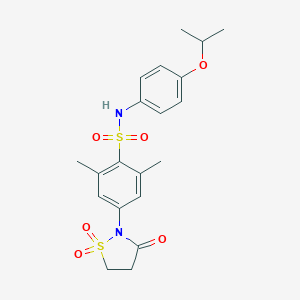
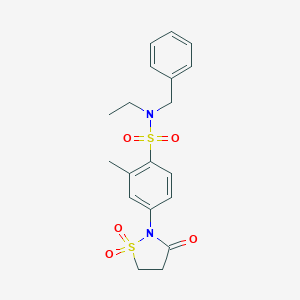
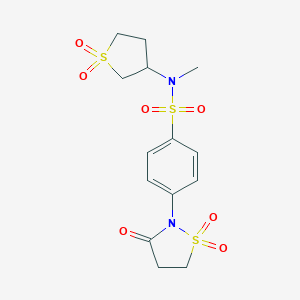
![2-{4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B253769.png)
![3-bromo-N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253770.png)
![2,6-dimethoxy-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253771.png)
![2-fluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253772.png)
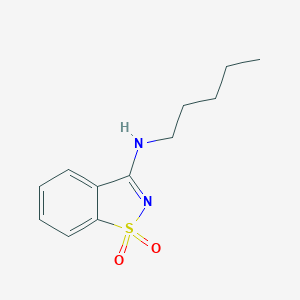
![2,2-dimethyl-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B253776.png)